2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound belongs to the spiro-isoquinoline carboxamide class, characterized by a unique spirocyclic framework that integrates a cyclohexane ring fused to an isoquinoline moiety. The structure features a 2'-butyl substituent and an N-(pyridin-4-ylmethyl) carboxamide group at the 4'-position. Such spirocyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets like enzymes or receptors .
Properties
Molecular Formula |
C25H31N3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-(pyridin-4-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-2-3-17-28-24(30)21-10-6-5-9-20(21)22(25(28)13-7-4-8-14-25)23(29)27-18-19-11-15-26-16-12-19/h5-6,9-12,15-16,22H,2-4,7-8,13-14,17-18H2,1H3,(H,27,29) |
InChI Key |
GOBHCJHLCSXHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents such as toluene and ethyl acetate, with catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), TBHP, and hydrogenation catalysts. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical and Pharmacological Implications
Polarity : The pyridin-4-ylmethyl group introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., stomach pH) relative to the thiadiazole group in , which is less basic but offers hydrogen-bond acceptor sites .
Bioactivity : The carboxylic acid in could act as a zinc-binding group in metalloenzyme inhibition, whereas the carboxamide in the target compound may favor interactions with kinase ATP-binding pockets .
Research Findings and Limitations
- Synthetic Accessibility : Spirocyclic compounds with larger rings (e.g., cyclohexane) are often synthesized via Pictet-Spengler or Mannich reactions, but substituent bulk (e.g., butyl groups) may complicate regioselectivity .
- Biological Data Gap: No direct activity data for the target compound is provided in the evidence. Comparisons rely on structural inferences from analogues (e.g., ’s isoquinoline-piperidine hybrid shows activity in kinase assays) .
- Thermodynamic Stability : Cyclopentane-containing spiro systems () exhibit higher ring strain, which may correlate with faster metabolic degradation compared to cyclohexane-based analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
